molecular formula C24H16Br2N2O2S2 B12446955 2,2'-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(4-bromophenyl)ethanone]

2,2'-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(4-bromophenyl)ethanone]

Cat. No.: B12446955
M. Wt: 588.3 g/mol
InChI Key: JMXNRMNTXYDPCI-UHFFFAOYSA-N
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Description

2,2’-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(4-bromophenyl)ethanone] is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their broad-spectrum biological activities, including antimicrobial, antiviral, and anticancer properties . This particular compound features a quinoxaline core with disulfide linkages and bromophenyl substituents, making it a unique and potentially valuable molecule in various scientific fields.

Chemical Reactions Analysis

2,2’-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(4-bromophenyl)ethanone] undergoes various chemical reactions, including:

    Oxidation: The disulfide linkages can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to break the disulfide bonds, yielding thiol derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,2’-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(4-bromophenyl)ethanone] involves its interaction with various molecular targets and pathways. The quinoxaline core can interact with DNA and proteins, disrupting their normal functions. The disulfide linkages can undergo redox reactions, affecting cellular redox balance and leading to oxidative stress in target cells . These interactions contribute to the compound’s antimicrobial, antiviral, and anticancer activities.

Comparison with Similar Compounds

Similar compounds to 2,2’-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(4-bromophenyl)ethanone] include:

The uniqueness of 2,2’-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(4-bromophenyl)ethanone] lies in its combination of quinoxaline core, disulfide linkages, and bromophenyl substituents, providing a distinct set of chemical and biological properties.

Properties

Molecular Formula

C24H16Br2N2O2S2

Molecular Weight

588.3 g/mol

IUPAC Name

1-(4-bromophenyl)-2-[3-[2-(4-bromophenyl)-2-oxoethyl]sulfanylquinoxalin-2-yl]sulfanylethanone

InChI

InChI=1S/C24H16Br2N2O2S2/c25-17-9-5-15(6-10-17)21(29)13-31-23-24(28-20-4-2-1-3-19(20)27-23)32-14-22(30)16-7-11-18(26)12-8-16/h1-12H,13-14H2

InChI Key

JMXNRMNTXYDPCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)SCC(=O)C3=CC=C(C=C3)Br)SCC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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